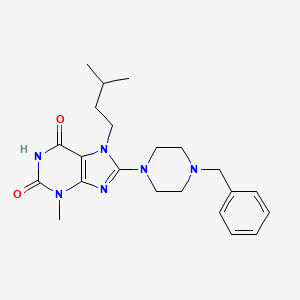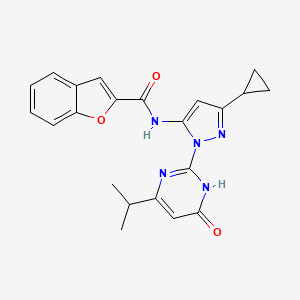![molecular formula C21H24ClN3O B2515375 4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole CAS No. 334974-34-4](/img/structure/B2515375.png)
4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole, also known as A-366, is a novel and potent small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds and has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Antimicrobial Activity: Novel heterocyclic compounds, including variants of piperazinyl-indole structures, have shown antimicrobial activity against various bacterial and fungal strains, underlining their potential in developing new antimicrobial agents (Gaikwa et al., 2009).
Structural and Computational Analysis
- Molecular Structure Determination: Structural analysis through X-ray diffraction and density functional computations has been conducted on related compounds, providing insight into their molecular geometry and electronic properties (Şahin et al., 2017).
Neurological Applications
- Potential in Treating Cognitive Disorders: Certain indole derivatives, including those with piperazinyl groups, have been explored as ligands for the 5-HT6 receptor, showing promise in the treatment of cognitive disorders (Nirogi et al., 2016).
Cancer Research
- Cytotoxic Activity Against Cancer Cells: Indole-based piperazine derivatives have exhibited significant cytotoxicity against various human tumor cell lines, highlighting their potential as cytotoxic agents in cancer therapy (Akkoç et al., 2012).
Metabolic Studies
- Metabolism and Bioreactivity: The metabolic pathways and potential biotransformation processes of related compounds have been investigated, providing valuable insights into their biological fate and possible therapeutic applications (Zhang et al., 2000).
Antioxidant Properties
- Photoactive and Antioxidant Properties: Some indole derivatives with piperazinyl groups have been synthesized and characterized for their photophysical and antioxidant properties, suggesting their use in fluorescence and as potential antioxidants (Sravanthi et al., 2015).
Electrophilic Biotransformation
- Metabolism-Dependent Mutagenicity: Studies on indazole-containing compounds related to piperazinyl-indole derivatives have explored their metabolism-dependent mutagenicity and potential role in drug toxicity (Chen et al., 2006).
Pharmaceutical Development
- Synthetic Method Improvement: Advancements in synthetic methods for related indole derivatives enhance their potential as pharmaceutical agents, emphasizing the importance of efficient synthesis in drug development (Jian-me, 2015).
Propiedades
IUPAC Name |
4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O/c22-17-5-7-18(8-6-17)26-16-2-11-24-12-14-25(15-13-24)21-4-1-3-20-19(21)9-10-23-20/h1,3-10,23H,2,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPISZHRLQMGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)Cl)C3=CC=CC4=C3C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Naphthalen-1-yl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2515293.png)



![2-((1-(3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2515299.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515303.png)
![5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2515305.png)


![1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2515309.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515310.png)
![N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2515314.png)
